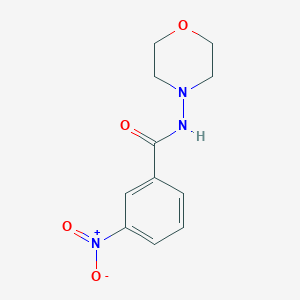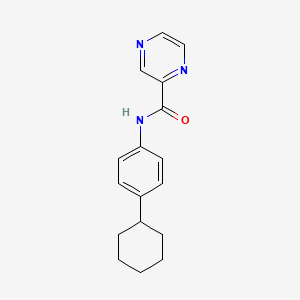
N-4-morpholinyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-morpholinyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the heat shock protein 90 (Hsp90), which is a molecular chaperone that plays a crucial role in the folding and stabilization of numerous client proteins. The inhibition of Hsp90 by N-4-morpholinyl-3-nitrobenzamide has been found to have significant implications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用機序
The mechanism of action of N-4-morpholinyl-3-nitrobenzamide involves the inhibition of N-4-morpholinyl-3-nitrobenzamide, which is a molecular chaperone that plays a crucial role in the folding and stabilization of numerous client proteins. N-4-morpholinyl-3-nitrobenzamide inhibition by this compound leads to the degradation of client proteins, which ultimately leads to cell death in cancer cells and reduces the accumulation of misfolded proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-4-morpholinyl-3-nitrobenzamide have been extensively studied in preclinical models. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to reduce the accumulation of misfolded proteins in the brain, which is a hallmark of neurodegenerative disorders.
実験室実験の利点と制限
One of the significant advantages of using N-4-morpholinyl-3-nitrobenzamide in lab experiments is its potent inhibition of N-4-morpholinyl-3-nitrobenzamide, which makes it an effective tool for studying the role of N-4-morpholinyl-3-nitrobenzamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-4-morpholinyl-3-nitrobenzamide. One of the most significant areas of research is the development of more potent and selective N-4-morpholinyl-3-nitrobenzamide inhibitors that can be used in the treatment of various diseases. Another area of research is the identification of biomarkers that can predict the response to N-4-morpholinyl-3-nitrobenzamide inhibition by this compound in cancer patients. Additionally, the potential applications of N-4-morpholinyl-3-nitrobenzamide in infectious diseases, such as viral infections, are also an area of active research.
合成法
The synthesis of N-4-morpholinyl-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with morpholine and 1,1-carbonyldiimidazole in the presence of dimethylformamide (DMF) and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-4-morpholinyl-3-nitrobenzamide.
科学的研究の応用
N-4-morpholinyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. N-4-morpholinyl-3-nitrobenzamide inhibition by N-4-morpholinyl-3-nitrobenzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In addition to its applications in cancer research, N-4-morpholinyl-3-nitrobenzamide has also been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The inhibition of N-4-morpholinyl-3-nitrobenzamide by this compound has been found to reduce the accumulation of misfolded proteins in the brain, which is a hallmark of these diseases.
特性
IUPAC Name |
N-morpholin-4-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEWRSFVYLYXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357917 |
Source


|
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-morpholin-4-yl-3-nitrobenzamide | |
CAS RN |
418777-51-2 |
Source


|
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)


![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)